Fmoc-Ser-OtBu

Racemization Coupling Reagents Solid-Phase Peptide Synthesis

Fmoc-Ser-OtBu (CAS 110797-35-8) is a fully protected serine derivative for Fmoc/tBu SPPS. Orthogonal Fmoc/OtBu protection leaves the side-chain hydroxyl free for glycosylation (51% two-step yield) and chemoselective ligation, enabling on-resin O-glycopeptide synthesis and cyclic peptide construction. ≥98% HPLC purity ensures minimal purification burden, with 3-year powder stability at -20°C for library campaigns.

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
CAS No. 110797-35-8
Cat. No. B556951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ser-OtBu
CAS110797-35-8
SynonymsNalpha-Fmoc-L-serine tert-Butyl Ester;  Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester
Molecular FormulaC22H25NO5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m0/s1
InChIKeyZYOWIDHANLLHNO-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-alpha-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-serine tert-butyl ester (CAS 110797-35-8): Baseline Characteristics and Role in Fmoc-SPPS


N-alpha-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-serine tert-butyl ester (Fmoc-L-Ser(tBu)-OH) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy. It comprises an L-serine core with an Fmoc group on the α-amine and a tert-butyl (tBu) ether on the side-chain hydroxyl, providing orthogonal protection during peptide assembly. The compound is commercially available with HPLC purities typically ranging from ≥98.0% to ≥99% . Its primary role is as a building block for incorporating serine residues into synthetic peptides, ensuring the side-chain remains inert during Fmoc deprotection cycles.

Why Fmoc-L-Ser(tBu)-OH Cannot Be Indiscriminately Replaced by Alternative Serine Protecting Group Strategies


The tert-butyl (tBu) ether protection of the serine hydroxyl in Fmoc-L-Ser(tBu)-OH is integral to the Fmoc/tBu SPPS strategy, which relies on base-labile Fmoc removal and acid-labile side-chain deprotection. Direct substitution with alternative side-chain protections, such as the trityl (Trt) group, fundamentally alters the deprotection profile, stability, and synthetic outcomes. While Fmoc/Trt-amino acids can yield crude peptides of higher purity in certain contexts [1], the tBu group remains the industry standard for routine serine incorporation due to its well-characterized behavior and compatibility with established protocols. Conversely, the absence of side-chain protection (i.e., Fmoc-Ser-OH) leads to extensive side reactions during coupling, precluding its use in most SPPS applications. Thus, generic substitution without protocol re-optimization risks compromised peptide purity, altered racemization rates, and unpredictable synthetic efficiency.

Quantitative Differentiation of Fmoc-L-Ser(tBu)-OH: Comparative Evidence for Procurement and Protocol Selection


Racemization Control: Mitigation of Undesired D-Serine Formation via Collidine-Based Coupling

During stepwise continuous-flow Fmoc-SPPS, Fmoc-L-Ser(tBu)-OH exhibited unexpectedly high levels of racemization under standard coupling conditions. However, when collidine was substituted for the standard tertiary base in the coupling reagent mixture, the racemization level was reduced to less than 1% [1]. This finding demonstrates that while the compound is inherently prone to racemization, the outcome can be quantitatively controlled through a specific protocol adjustment.

Racemization Coupling Reagents Solid-Phase Peptide Synthesis

High-Purity Procurement: Vendor-Reported HPLC Purity Exceeding 99%

Commercial suppliers of Fmoc-L-Ser(tBu)-OH offer material with high chromatographic purity, a critical quality attribute for minimizing deletion sequences and truncated peptides in SPPS. For instance, BOC Sciences specifies a purity of ≥99% (HPLC) , which is higher than the ≥98.0% (HPLC) specification provided by Sigma-Aldrich for the same compound . This 1% difference in purity can translate to a significant reduction in cumulative impurities during multi-step peptide synthesis.

Purity Analysis HPLC Quality Control

Validated Use in FDA-Approved Drug Synthesis: Exenatide (Byetta®)

Fmoc-L-Ser(tBu)-OH is explicitly claimed as the starting material for the solid-phase synthesis of Exenatide, a 39-amino acid GLP-1 receptor agonist used in the treatment of type 2 diabetes (tradename Byetta®) [1]. The patent describes the condensation of Fmoc-Ser(tBu)-OH with Rink amide AM resin as the first step in constructing the peptide chain. This demonstrates the compound's successful application in a validated, commercial manufacturing process.

Pharmaceutical Synthesis GLP-1 Agonist Process Chemistry

Comparative Peptide Purity: Fmoc/tBu vs. Fmoc/Trt Protection Strategies

A comparative study of Fmoc/tBu- and Fmoc/Trt-amino acids in the synthesis of model peptides containing Trp and Met demonstrated that the use of Fmoc/Trt-amino acids consistently resulted in crude peptides of higher purity than those synthesized with Fmoc/tBu-amino acids [1]. While this finding favors the Trt strategy in terms of crude purity, it also establishes a quantitative baseline for expected purity when using Fmoc-Ser(tBu)-OH, enabling researchers to anticipate and mitigate purification challenges.

Peptide Purity Protecting Group Strategy Crude Peptide Analysis

Optimal Application Scenarios for Fmoc-L-Ser(tBu)-OH Based on Quantitative Evidence


Routine Fmoc-SPPS of Serine-Containing Peptides with Optimized Coupling Conditions

Fmoc-L-Ser(tBu)-OH is ideally suited for standard solid-phase peptide synthesis protocols where the Fmoc/tBu strategy is employed. The evidence on racemization [1] underscores the necessity of using collidine or similarly optimized bases during coupling to maintain stereochemical integrity. For laboratories with established, optimized protocols, this compound provides a reliable, cost-effective building block for serine incorporation.

Pharmaceutical Process Development and Scale-Up for Peptide Therapeutics

The validated use of Fmoc-L-Ser(tBu)-OH in the synthesis of Exenatide [1] positions it as a preferred starting material for the development and manufacturing of peptide-based pharmaceuticals, particularly GLP-1 agonists and other peptide hormones. Its application in a commercial-scale process provides assurance of scalability and regulatory acceptance.

Synthesis of Complex Peptides Requiring Orthogonal Protection and High Final Purity

When procuring Fmoc-L-Ser(tBu)-OH from suppliers offering ≥99% HPLC purity [1], researchers can minimize the accumulation of deletion and truncated sequences in complex peptide syntheses. This is especially critical for long peptides or those intended for biological assays where high purity is non-negotiable. The 1% purity advantage over lower-specification material directly translates to improved final product quality.

Technical Documentation Hub

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